2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Overview
Description
2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, a piperazine ring, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Piperazine Coupling: The sulfonylated pyrazole is coupled with piperazine under reflux conditions in an appropriate solvent like dichloromethane.
Acetamide Formation: The final step involves the reaction of the piperazine derivative with 4-methoxy-2-nitrobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the methoxy group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and methoxy groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl and nitro groups.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for anti-inflammatory or anticancer research.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may form strong interactions with enzyme active sites, while the nitrophenyl group could participate in electron transfer reactions. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-CHLOROPHENYL)ACETAMIDE
- **2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-AMINOPHENYL)ACETAMIDE
Uniqueness
The presence of the nitrophenyl group in 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE distinguishes it from similar compounds. This group imparts unique electronic properties and reactivity, making the compound particularly interesting for research in fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-N-(4-methoxy-2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O6S/c1-4-23-12-18(14(2)21-23)32(29,30)24-9-7-22(8-10-24)13-19(26)20-16-6-5-15(31-3)11-17(16)25(27)28/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAMJNPLLROQIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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